molecular formula C13H17ClFNO2 B1391307 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185304-02-2

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1391307
CAS No.: 1185304-02-2
M. Wt: 273.73 g/mol
InChI Key: ZWAVHFIWTJLISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 g/mol . This compound is used in various scientific research fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVHFIWTJLISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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